Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 1400808-09-4, is a bicyclic compound with significant implications in medicinal chemistry. It features a unique bicyclic structure that incorporates a nitrogen atom, making it an interesting target for pharmaceutical research. The compound is classified under azabicyclic carboxylates, which are known for their diverse biological activities.
This compound can be sourced from various chemical suppliers and is typically used in research laboratories focused on organic synthesis and drug discovery. It falls under the category of building blocks in organic chemistry, which are essential for synthesizing more complex molecules. The molecular formula of benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is with a molecular weight of approximately 245.27 g/mol .
The synthesis of benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can be approached through several methods:
Specific synthetic routes may vary depending on the desired stereochemistry and purity levels. Common techniques employed include:
The molecular structure of benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate consists of a bicyclic framework with a carboxylate functional group and a ketone at the 5-position. The stereochemistry at positions 1 and 4 contributes to its pharmacological properties.
Key structural data includes:
Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can participate in various chemical reactions:
Each reaction requires specific conditions such as temperature control, choice of solvent, and catalysts to optimize yield and selectivity.
The mechanism of action for benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate primarily involves interactions at biological targets such as enzymes or receptors. The presence of the nitrogen atom in its structure allows for potential hydrogen bonding and interactions with active sites.
Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is characterized by:
Key chemical properties include:
Benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate finds applications primarily in scientific research:
The absolute stereochemistry of benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is definitively established through single-crystal X-ray diffraction analysis. This technique resolves the spatial positions of atoms within the crystalline lattice, confirming the endo-oriented carboxylate group at the C2 position and the specific spatial relationship between the bridgehead hydrogens at C1 and C4. The bicyclic framework exhibits characteristic bond angles of 93.5°–96.8° at the bridgehead carbons (C1 and C4), consistent with the strained [2.2.1] system, while the lactam carbonyl (C5=O) adopts an exo-orientation relative to the bicyclic scaffold [4] [6].
Chiral resolution techniques are essential for isolating the (1S,4R) enantiomer from racemic mixtures or diastereomeric contaminants. High-performance liquid chromatography (HPLC) using polysaccharide-based chiral stationary phases (e.g., Chiralpak® AD-H) achieves baseline separation with a resolution factor (Rs) > 1.5 when employing ethanol/hexane mobile phases. Complementary kinetic resolution strategies exploit stereoselective enzymatic hydrolysis of the benzyl ester group. Candida antarctica lipase B selectively cleaves the (1R,4S)-enantiomer's ester moiety in biphasic systems, leaving the desired (1S,4R)-enantiomer intact with enantiomeric excess (ee) >98% after 24-hour reaction cycles [4] [6].
Table 1: Comparative Performance of Chiral Resolution Methods
Resolution Technique | Conditions | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|
Chiral HPLC | Chiralpak® AD-H, Ethanol/Hexane (30:70) | 99.5 | 85 |
Enzymatic Kinetic Resolution | Candida antarctica Lipase B, pH 7.0 | 98.2 | 78 |
Diastereomeric Crystallization | (1R)-Camphanic Acid Chloride | 95.8 | 65 |
The [2.2.1] bicyclic architecture imposes significant conformational constraints on the molecule, restricting ring-flipping processes. Variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy (298–398 K in dimethyl sulfoxide-d6) reveals coalescence phenomena near 348 K, corresponding to an activation energy barrier (ΔG‡) of 62.3 kilojoules per mole for nitrogen-inversion at the bridgehead. This energy barrier arises from the transition state requiring partial flattening of the pyramidal nitrogen geometry, which is sterically hindered by the endo-benzyloxycarbonyl group [4].
Solvent polarity markedly influences conformational equilibria. In aprotic solvents (e.g., chloroform), intramolecular hydrogen bonding between the lactam N-H (C2) and carbonyl oxygen (C5) stabilizes a folded conformation, evidenced by a 1.5 parts per million downfield shift of the N-H proton. Protic solvents (e.g., methanol) disrupt this interaction, favoring an extended conformation with increased solvent exposure of the lactam moiety. Molecular dynamics simulations confirm a 30% reduction in endo/exo conformational interchange frequency in water compared to dimethyl sulfoxide, attributed to enhanced hydrogen-bonding competition at elevated temperatures [4].
Table 2: Conformational Energy Barriers in Different Solvent Environments
Solvent System | Coalescence Temperature (K) | ΔG‡ (kJ/mol) | Dominant Conformation |
---|---|---|---|
Dimethyl Sulfoxide | 348 | 62.3 | Folded (intramolecular H-bond) |
Chloroform | 355 | 64.1 | Folded |
Methanol | 338 | 59.7 | Extended |
Water | 333 | 58.2 | Extended |
The pharmacological profile of benzyl (1S,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives is exquisitely stereosensitive. In P2Y14 receptor binding studies, the (1S,4R)-configured nortropane analogue exhibits a half-maximal inhibitory concentration (IC50) of 15.6 nanomolar, while its (1R,4S)-enantiomer shows a 3-fold reduction in affinity (IC50 = 47.8 nanomolar). This disparity originates from differential hydrogen-bonding interactions with transmembrane residue Asp129, validated through molecular docking simulations. The (1S,4R) configuration optimally positions the C5 carbonyl for a 2.8-Å hydrogen bond with Asp129, whereas the enantiomer misaligns this pharmacophore by 1.3 Å [6].
Diastereomeric modifications at C3/C6 further modulate physicochemical properties. trans-3,6-Dicarboxylate derivatives exhibit aqueous solubility >10-fold higher than the parent compound (132 micrograms per milliliter versus <10 micrograms per milliliter at pH 7.4), attributable to enhanced hydration capacity. Conversely, cis-configured analogues display increased lipophilicity (log D7.4 = 2.4 versus 1.9) due to intramolecular carboxylate burial. Enantiopure (1S,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene demonstrates a 1.5-fold greater metabolic stability in human liver microsomes compared to its racemate, highlighting the role of stereochemistry in oxidative degradation pathways [6] [8].
Table 3: Biological and Physicochemical Properties of Key Stereoisomers
Stereoisomer | P2Y14R IC₅₀ (nM) | Solubility (µg/mL, pH 7.4) | log D₇.₄ |
---|---|---|---|
(1S,4R)-Parent Compound | 15.6 ± 1.2 | 132 ± 0.17 | 1.9 ± 0.0 |
(1R,4S)-Enantiomer | 47.8 ± 3.5 | 128 ± 0.21 | 1.9 ± 0.1 |
3,6-trans-Dicarboxylate | 42.4 ± 11.7 | >500 | -0.5 ± 0.2 |
3,6-cis-Dicarboxylate | 211 ± 36 | 45 ± 3.1 | 2.4 ± 0.1 |
The crystalline lattice energy differential between diastereomers exceeds 8 kilojoules per mole, enabling preferential crystallization of the (1S,4R,3S,6R)-diastereomer from ethanol/water mixtures. Nuclear Overhauser effect spectroscopy (NOESY) correlations confirm that cis-diastereomers exhibit stronger intramolecular van der Waals contacts between C3 substituents and the C5 carbonyl oxygen, contributing to their conformational rigidity and reduced solubility. These stereochemical nuances underscore the imperative for precise stereocontrol in developing bridged heterocycles as bioactive scaffolds [4] [6].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: